Home > Products > Screening Compounds P31986 > Inarigivir ammonium
Inarigivir ammonium -

Inarigivir ammonium

Catalog Number: EVT-8330209
CAS Number:
Molecular Formula: C20H29N8O10PS
Molecular Weight: 604.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Inarigivir ammonium, also known as ORI-9020 ammonium, is an innovative antiviral compound primarily investigated for its efficacy against the hepatitis B virus. This compound functions as a retinoic acid-inducible gene I agonist, which means it activates specific immune responses to combat viral infections. Inarigivir ammonium has shown promise in clinical studies, particularly in reducing levels of hepatitis B virus DNA and surface antigens in patients.

Source and Classification

Inarigivir ammonium is classified as a dinucleotide antiviral drug. It is synthesized from various precursors and designed to enhance the body's immune response against viral pathogens, specifically targeting hepatitis B virus replication. The compound is under investigation for its potential to achieve functional cure outcomes in hepatitis B virus infections, making it a significant candidate in antiviral therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Inarigivir ammonium typically involves several chemical reactions that may include the use of phosphoramidite chemistry, which is common in the synthesis of nucleotides. While specific detailed protocols for Inarigivir ammonium synthesis are not extensively documented in the available literature, related compounds often utilize solid-phase synthesis techniques combined with purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

In a related study, a one-step synthesis method was developed for a compound known as Impurity K, utilizing cerium(IV) ammonium nitrate in acetonitrile and water. This method highlighted improvements in yield and efficiency, which could inform potential synthetic approaches for Inarigivir ammonium .

Molecular Structure Analysis

Structure and Data

Inarigivir ammonium's molecular structure includes a dinucleotide framework that allows it to interact effectively with cellular mechanisms involved in antiviral activity. The precise molecular formula and structural representation are essential for understanding its biochemical interactions but are not detailed in the current literature.

Chemical Reactions Analysis

Reactions and Technical Details

Inarigivir ammonium undergoes various biochemical reactions within the body that facilitate its antiviral action. These reactions primarily involve the activation of immune pathways that lead to the suppression of hepatitis B virus replication. The compound's mechanism involves binding to retinoic acid-inducible gene I, triggering an immune response that enhances the production of interferons and other cytokines crucial for viral clearance.

Mechanism of Action

Process and Data

The mechanism of action for Inarigivir ammonium centers on its role as an agonist of retinoic acid-inducible gene I. Upon administration, Inarigivir activates this gene, leading to:

  • Increased production of type I interferons, which play a critical role in antiviral defense.
  • Enhanced activation of immune cells, including natural killer cells and T lymphocytes, which target and eliminate infected cells.
  • Reduction of hepatitis B virus DNA levels in patients, as observed in clinical trials where significant decreases were noted with higher dosing regimens .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented for Inarigivir ammonium, its classification as a dinucleotide suggests it possesses characteristics typical of nucleotides, including:

  • Solubility: Likely soluble in aqueous solutions due to its ionic nature.
  • Stability: Expected to be stable under physiological conditions but may require careful handling during synthesis.
Applications

Scientific Uses

Inarigivir ammonium has significant implications in medical research and treatment strategies for hepatitis B virus infections. Its applications include:

  • Clinical Trials: Ongoing studies are evaluating its safety and efficacy in reducing viral loads in patients with chronic hepatitis B virus infections.
  • Potential Combination Therapies: It may be used alongside other antiviral agents like tenofovir to enhance therapeutic outcomes and achieve sustained viral suppression .
  • Research Tool: As an agonist of retinoic acid-inducible gene I, it serves as a valuable tool for studying immune responses against viral infections.
Introduction to Inarigivir Ammonium in Antiviral Research

Role of Retinoic Acid-Inducible Gene-I (RIG-I) Agonists in Viral Hepatitis Therapeutics

Retinoic Acid-Inducible Gene-I serves as a critical cytoplasmic pattern recognition receptor that detects viral RNA, initiating downstream signaling cascades that culminate in interferon production and antiviral gene expression. In chronic hepatitis B virus infection, the virus establishes persistence partly through evasion of innate immune detection—a characteristic termed the "stealth virus" phenomenon due to minimal induction of interferon or interferon-stimulated genes during initial infection [6]. This evasion creates a therapeutic rationale for pharmacologic RIG-I agonism.

Retinoic Acid-Inducible Gene-I agonists like Inarigivir ammonium compensate for this deficit by directly activating Retinoic Acid-Inducible Gene-I pathways, bypassing viral immune evasion mechanisms. Activation triggers a multifaceted response:

  • Interferon Signaling Cascade: Phosphorylation of interferon regulatory factors leads to type I/III interferon secretion
  • Interferon-Stimulated Gene Induction: Expression of antiviral effectors (e.g., protein kinase R, 2'-5' oligoadenylate synthetase) establishes an antiviral state in hepatocytes
  • Adaptive Immune Priming: Enhanced dendritic cell maturation promotes antigen presentation, bridging innate and T-cell-mediated antiviral responses [3]

Table 1: Retinoic Acid-Inducible Gene-I Signaling Outcomes in Hepatitis B Virus Infection

Signaling EventMolecular EffectAntiviral Consequence
Mitochondrial Antiviral-Signaling Protein ActivationInterferon regulatory factor 3/7 phosphorylationType I/III interferon production
Nuclear Factor Kappa B Pathway InductionProinflammatory cytokine release (interleukin-6, tumor necrosis factor-α)Immune cell recruitment to liver
Interferon-Stimulated Response Element TranscriptionInterferon-stimulated gene upregulationNon-cytolytic hepatitis B virus replication suppression

This immunostimulatory approach contrasts with nucleos(t)ide analogues that solely target viral polymerase activity, offering potential for functional cure through restored immune control [6].

Emergence of Dinucleotide Antiviral Compounds in Hepatitis B Virus Treatment Strategies

Dinucleotide antivirals represent a novel chemical class designed to mimic endogenous nucleic acid structures recognized by intracellular sensors. Their emergence addresses limitations of existing hepatitis B virus therapies:

  • Nucleos(t)ide analogues require lifelong administration due to persistence of covalently closed circular DNA
  • Interferon-alpha therapies exhibit suboptimal response rates and significant toxicity
  • Direct-acting antivirals face resistance challenges with monotherapy

Inarigivir ammonium (chemical structure: C₂₀H₂₆N₇O₁₀PS) contains a unique phosphorothioate-linked diadenosine motif that confers:

  • Enhanced Stability: Resistance to serum nucleases compared to natural dinucleotides
  • Tissue Tropism: Preferential liver accumulation due to organic anion-transporting polypeptide uptake
  • Dual Pharmacodynamic Activity: Direct hepatitis B virus suppression and Retinoic Acid-Inducible Gene-I agonism [4] [10]

Table 2: Comparative Attributes of Hepatitis B Virus Therapeutic Classes

Therapeutic ClassMechanistic TargetFunctional OutcomeLimitations
Nucleos(t)ide AnaloguesViral polymeraseDNA chain terminationNo impact on covalently closed circular DNA; indefinite therapy
Pegylated Interferon-alphaJAK-STAT signalingBroad interferon-stimulated gene inductionPoor tolerability; transient response
Capsid Assembly ModulatorsHepatitis B virus core proteinImproper capsid formationResistance emergence; no immunomodulation
Dinucleotide CompoundsHost pattern recognition receptorsInnate immune activation + direct antiviralComplex safety profile

Phase 2 clinical data demonstrated Inarigivir ammonium's dose-dependent virologic activity:

  • 200 mg dosing achieved least squares mean reduction in hepatitis B virus DNA of 1.5774 log₁₀ IU/mL versus 0.0352 with placebo
  • Significant reductions in hepatitis B virus RNA (range: -0.3856 to -0.5794 log₁₀ copies/mL) and hepatitis B surface antigen (-0.0956 to -0.1818 log₁₀ IU/mL)
  • Alanine aminotransferase normalization indicated improved hepatic inflammation [5]

This bifunctional activity profile positions dinucleotides as cornerstone agents for future combination regimens targeting functional cure.

Mechanistic Uniqueness of Inarigivir Ammonium in Innate Immune Activation

Inarigivir ammonium distinguishes itself through simultaneous engagement of antiviral and immunomodulatory pathways, creating a multipronged attack on hepatitis B virus persistence:

Direct Antiviral Mechanism:

  • Targets hepatitis B virus X protein-mediated suppression of antiviral signaling
  • Disrupts hepatitis B virus transcriptional activity through interference with viral ribonucleoprotein complexes
  • Reduces liver hepatitis B virus DNA by >1 log₁₀ in murine models at 100 mg/kg/day without affecting serum markers [4] [10]

Immunomodulatory Actions:

  • RIG-I Pathway Synergy: Induces conformational changes in Retinoic Acid-Inducible Gene-I's caspase activation and recruitment domains, promoting mitochondrial antiviral-signaling protein oligomerization and downstream interferon regulatory factor activation [1]
  • Cytokine Signature Modulation: Upregulates interferon-lambda production with hepatocyte-specific activity while minimizing systemic inflammatory responses
  • Immune Cell Reprogramming: Restores dendritic cell function and enhances natural killer cell cytotoxicity against hepatitis B virus-infected hepatocytes [6]

Figure: Multimodal Activity of Inarigivir Ammonium

┌───────────────────────┐         ┌───────────────────────┐  │   DIRECT ANTIVIRAL    │         │ IMMUNOMODULATORY      │  │ EFFECTS               │         │ EFFECTS               │  │                       │         │                       │  │ • HBV DNA reduction   │◄───────►│ • RIG-I conformational│  │ • Transcriptional     │         │   change              │  │   suppression         │         │ • Interferon lambda   │  └───────────┬───────────┘         │   induction           │  │                     └───────────┬───────────┘  ▼                                 ▼  ┌───────────────────────┐         ┌───────────────────────┐  │ COMBINED VIROLOGICAL  │         │ ENHANCED ADAPTIVE     │  │ OUTCOME               │         │ IMMUNE RECONSTITUTION │  │                       │         │                       │  │ • HBsAg decline       │         │ • T-cell functionality│  │ • HBV RNA suppression │         │   restoration         │  └───────────────────────┘         └───────────────────────┘  

Notably, the immunomodulatory effects extend beyond treatment duration, evidenced by continued hepatitis B surface antigen decline after switching to tenofovir in clinical trials (least squares mean reduction: 0.1709–0.3529 log₁₀ versus 0.1984 with placebo) [5]. This post-treatment effect suggests induction of durable immune reprogramming, potentially through epigenetic modifications in innate immune cells—a phenomenon consistent with "trained immunity" observed with certain immune stimuli [3].

The compound's activity against nucleos(t)ide-resistant hepatitis B virus variants further underscores its value in salvage therapy scenarios, maintaining efficacy where conventional antivirals fail [4] [10]. This mechanistic uniqueness positions Inarigivir ammonium as a prototype for next-generation immunotherapeutic agents targeting host-pathogen interactions rather than solely viral components.

Properties

Product Name

Inarigivir ammonium

IUPAC Name

1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione;azane

Molecular Formula

C20H29N8O10PS

Molecular Weight

604.5 g/mol

InChI

InChI=1S/C20H26N7O10PS.H3N/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27;/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31);1H3/t9-,10+,11+,13+,15+,16+,19+,38?;/m0./s1

InChI Key

CAUBLFJDYDLFRY-NJCNYLKWSA-N

SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O.N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.